2-fluoro-N'-phenylbenzohydrazide

Structural chemistry Conformational analysis Medicinal chemistry

2-Fluoro-N'-phenylbenzohydrazide (also referred to as 2-fluorobenzoic acid, 2-phenylhydrazide) is a fluorinated benzohydrazide derivative with the molecular formula C₁₃H₁₁FN₂O and a molecular weight of approximately 230.24 g/mol. It belongs to the aryl hydrazide class, characterized by a hydrazine (–NH–NH–) linker bridging a 2-fluorobenzoyl moiety and a phenyl group.

Molecular Formula C13H11FN2O
Molecular Weight 230.24 g/mol
Cat. No. B5726220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N'-phenylbenzohydrazide
Molecular FormulaC13H11FN2O
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2F
InChIInChI=1S/C13H11FN2O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,(H,16,17)
InChIKeyDZJAWZALRXVTJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N'-phenylbenzohydrazide – Structural Identity, Physicochemical Baseline, and Procurement Context


2-Fluoro-N'-phenylbenzohydrazide (also referred to as 2-fluorobenzoic acid, 2-phenylhydrazide) is a fluorinated benzohydrazide derivative with the molecular formula C₁₃H₁₁FN₂O and a molecular weight of approximately 230.24 g/mol [1]. It belongs to the aryl hydrazide class, characterized by a hydrazine (–NH–NH–) linker bridging a 2-fluorobenzoyl moiety and a phenyl group. The compound is synthesized via condensation of o-fluorobenzoyl chloride with phenylhydrazine in pyridine, achieving a reported isolated yield of 77.5% after recrystallization from toluene [1]. Its InChIKey is DZJAWZALRXVTJU-UHFFFAOYSA-N, confirming the ortho-fluoro regioisomeric substitution pattern that distinguishes it from the para-fluoro isomer (4-fluoro-N'-phenylbenzohydrazide, CAS 1496-02-2) . This compound serves as a documented pharmaceutical intermediate in the synthesis of 1-phenyl-3-(1-piperazinyl)-1H-indazoles, a class of compounds investigated for analgesic, anticonvulsant, and antidepressant applications (US Patent 4,999,356) [1].

Why 2-Fluoro-N'-phenylbenzohydrazide Cannot Be Simply Replaced by Unsubstituted or Para-Fluoro Benzohydrazide Analogs


Fluorinated benzohydrazides are not interchangeable commodities. The regioisomeric position of the fluorine atom on the benzoyl ring fundamentally alters molecular conformation, electronic properties, and intermolecular interaction capabilities. In the 2-fluoro (ortho) isomer, the proximal fluorine atom induces a torsional twist around the C₆–C₇ carbonyl bond that disrupts π-conjugation between the aromatic ring and the hydrazide moiety—a conformational effect documented crystallographically for ortho-fluorobenzoyl hydrazides, where the C1–C6–C7–N1 torsion angle deviates significantly from planarity (122.5°) [1]. This contrasts with the para-fluoro isomer, which maintains near-planar conjugation and consequently exhibits different dipole moments, hydrogen-bonding geometries, and target-binding pharmacophores. Furthermore, the ortho-fluoro substituent reduces log P relative to para-substituted analogs due to intramolecular hydrogen-bonding capacity, affecting membrane permeability and pharmacokinetic behavior [2]. These regioisomer-specific properties mean that substituting 4-fluoro-N'-phenylbenzohydrazide (CAS 1496-02-2) or non-fluorinated N'-phenylbenzohydrazide (CAS 532-96-7) for the 2-fluoro compound—without re-validating the biological or synthetic outcome—carries a high risk of altered activity, selectivity, or reaction trajectory.

Quantitative Differentiation Evidence for 2-Fluoro-N'-phenylbenzohydrazide Against Closest Analogs


Ortho-Fluoro Conformational Distortion vs. Para-Fluoro Planarity: Crystallographic Torsion Angle Comparison

The ortho-fluoro substituent in 2-fluorobenzoyl hydrazides introduces a steric and electronic perturbation that twists the benzoyl ring out of conjugation with the hydrazide carbonyl. In the crystallographically characterized analog N,N-dimethyl-N′-(o-fluorobenzoyl)hydrazide, the C1–C6–C7–N1 torsion angle is 122.5(2)°, indicating substantial deviation from the 180° (anti-periplanar) or 0° (syn-periplanar) arrangement expected for a fully conjugated system [1]. In contrast, para-fluorobenzohydrazide analogs typically crystallize with near-planar benzoyl-hydrazide geometries, preserving π-delocalization. This conformational difference directly impacts the spatial presentation of the hydrazide NH donor and carbonyl acceptor groups, which are critical for hydrogen-bonding interactions with biological targets or crystal engineering applications.

Structural chemistry Conformational analysis Medicinal chemistry

Validated Synthetic Intermediate: 77.5% Isolated Yield at Multi-Gram Scale for Pharmaceutical Indazole Synthesis

2-Fluoro-N'-phenylbenzohydrazide is explicitly disclosed and exemplified as a key intermediate in US Patent 4,999,356 (Hoechst-Roussel Pharmaceuticals), which describes the synthesis of 1-phenyl-3-(1-piperazinyl)-1H-indazoles with therapeutic utility in pain, convulsions, and depression [1]. The patent-documented procedure uses 50.0 g of phenylhydrazine and 80.0 g of o-fluorobenzoyl chloride in pyridine to yield 82 g (77.5%) of purified 2-fluorobenzoic acid, 2-phenylhydrazide after toluene recrystallization [1]. By comparison, the non-fluorinated parent compound N'-phenylbenzohydrazide (CAS 532-96-7) and the para-fluoro isomer 4-fluoro-N'-phenylbenzohydrazide (CAS 1496-02-2) are not cited as intermediates in this patent family, indicating that the ortho-fluoro substitution is structurally required for downstream indazole cyclization chemistry.

Process chemistry Pharmaceutical intermediates Patent synthesis

Class-Level Anti-Tubercular Potency: Hydrazide Moiety Confers >8-Fold MIC Improvement Over Carboxylic Acid Parent

Although 2-fluoro-N'-phenylbenzohydrazide itself has not been directly tested in published anti-tubercular assays, the 6-fluorophenylbenzohydrazide chemotype—to which this compound belongs structurally—has demonstrated significant potency advantages over the carboxylic acid progenitor 6-FABA. In the Consalvi et al. (2021) study, 6-FABA exhibited an MIC of 5 μM against M. tuberculosis H37Rv, whereas the hydrazide derivatives (compounds 20–31, 33, 34, 36, 38, and 39) achieved MIC values in the range of 0.625–6.25 μM, representing an up to 8-fold improvement in potency [1]. Furthermore, the hydrazide derivatives demonstrated no detectable cytotoxicity in Vero cells (CC₅₀ ≥ 1360 μM), yielding a selectivity index (CC₅₀/MIC) exceeding 217 for the most potent compounds, compared to a selectivity index of only ~15 for 6-FABA (CC₅₀ = 74 μM) [1]. This class-level evidence establishes that the hydrazide functional group—shared by 2-fluoro-N'-phenylbenzohydrazide—is a validated potency- and safety-enhancing modification over carboxylic acid-based analogs.

Antitubercular drug discovery Tryptophan biosynthesis inhibition Structure-activity relationships

Tyrosinase Inhibition Baseline: N'-Phenylbenzohydrazide Scaffold Outperforms Kojic Acid by >4-Fold; Fluorine Substitution Offers Electronic Tuning Potential

The non-fluorinated parent scaffold N'-phenylbenzohydrazide has been quantitatively evaluated for tyrosinase inhibitory activity alongside benzamide derivatives. Tran et al. (2024) reported that N'-phenylbenzohydrazide inhibits tyrosinase with an IC₅₀ of 10.5 μM, which is 4.25-fold more potent than the reference inhibitor kojic acid (IC₅₀ = 44.6 μM) [1]. Molecular docking revealed negative binding free energy values and additional binding interactions compared to kojic acid [1]. While 2-fluoro-N'-phenylbenzohydrazide has not been directly tested in this assay, the electron-withdrawing ortho-fluoro substituent is well-established in medicinal chemistry to modulate aromatic ring electron density and hydrogen-bonding capacity, providing a rational basis for expecting differentiated potency. This baseline data establishes the N'-phenylbenzohydrazide core as a validated tyrosinase-inhibitory pharmacophore.

Tyrosinase inhibition Melanogenesis Cosmeceutical chemistry

Antimicrobial Scaffold Validation: 2-Fluorobenzohydrazide-Derived Hydrazones Achieve Sub-μg/mL MIC Against Gram-Positive Bacteria

The 2-fluorobenzohydrazide core—the direct synthetic precursor and structural substructure of 2-fluoro-N'-phenylbenzohydrazide—has been validated as a productive antimicrobial scaffold. Zhang et al. (2012) reported that the hydrazone derivative N′-(2-chloro-5-nitrobenzylidene)-2-fluorobenzohydrazide exhibited MIC values of 0.82 μg/mL against Bacillus subtilis, 2.5 μg/mL against Staphylococcus aureus, and 1.7 μg/mL against Escherichia coli [1]. These values represent potent, broad-spectrum antibacterial activity. The study further noted that the presence of electron-withdrawing groups on the aroylhydrazone framework improved antimicrobial activity [1]. By comparison, the non-fluorinated parent compound 2-fluorobenzohydrazide (CAS 446-24-2) has also been reported active against Gram-positive and acid-fast bacteria including M. tuberculosis , confirming the intrinsic antimicrobial potential of the 2-fluorobenzohydrazide substructure present in 2-fluoro-N'-phenylbenzohydrazide.

Antimicrobial resistance Hydrazone antibiotics Gram-positive bacteria

High-Impact Research and Industrial Application Scenarios for 2-Fluoro-N'-phenylbenzohydrazide


Pharmaceutical Intermediate for 1-Phenyl-3-(1-Piperazinyl)-1H-Indazole Synthesis

2-Fluoro-N'-phenylbenzohydrazide is a documented, patent-validated intermediate in the multi-step synthesis of 1-phenyl-3-(1-piperazinyl)-1H-indazoles, a compound class developed by Hoechst-Roussel Pharmaceuticals for analgesic, anticonvulsant, and antidepressant indications (US Patent 4,999,356) [1]. The synthesis proceeds via reaction of 2-fluorobenzoic acid, 2-phenylhydrazide with PCl₅ to generate α-chloro-2-fluorobenzaldehyde phenylhydrazone, which undergoes subsequent cyclization to the indazole core [1]. The 77.5% isolated yield at 50-gram input scale demonstrates process robustness suitable for medicinal chemistry kilogram-scale campaigns. Procurement of this specific ortho-fluoro isomer is essential, as the regioisomeric para-fluoro analog cannot substitute in this reaction sequence due to divergent cyclization regiochemistry.

Anti-Tubercular Lead Optimization Targeting Tryptophan Biosynthesis

The fluorophenylbenzohydrazide chemotype has been validated as an inhibitor of Mycobacterium tuberculosis tryptophan biosynthesis, a pathway essential for in vivo bacterial survival [1]. Class-level data show that hydrazide derivatives achieve MIC values as low as 0.625 μM against Mtb H37Rv with no detectable Vero cell cytotoxicity (CC₅₀ ≥ 1360 μM), representing a >217-fold selectivity index [1]. 2-Fluoro-N'-phenylbenzohydrazide, as an ortho-fluoro-substituted benzohydrazide, can serve as a starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing the fluorine substitution pattern for improved target engagement, metabolic stability, and in vivo efficacy. The ortho-fluoro conformation documented crystallographically may confer distinct target-binding geometry compared to para-fluoro analogs.

Hydrazone Library Synthesis for Antimicrobial Screening

The hydrazide functional group of 2-fluoro-N'-phenylbenzohydrazide can undergo facile condensation with aldehydes or ketones to generate structurally diverse hydrazone libraries [1]. 2-Fluorobenzohydrazide-derived hydrazones have demonstrated potent antimicrobial activity, with MIC values as low as 0.82 μg/mL against B. subtilis and 2.5 μg/mL against S. aureus [1]. The ortho-fluoro substituent introduces electron-withdrawing character that has been correlated with enhanced antimicrobial potency in aroylhydrazone series [1]. This compound is therefore well-suited as a core building block for medium-throughput hydrazone library synthesis in academic or industrial antimicrobial screening campaigns.

Tyrosinase Inhibitor Development for Cosmeceutical Applications

The N'-phenylbenzohydrazide scaffold has demonstrated potent tyrosinase inhibition (IC₅₀ = 10.5 μM), outperforming the industry-standard kojic acid by 4.25-fold [1]. Introducing an ortho-fluoro substituent, as in 2-fluoro-N'-phenylbenzohydrazide, provides a rational electronic perturbation strategy to further modulate tyrosinase binding affinity. Molecular docking studies on the non-fluorinated parent compound have identified key binding interactions with oxy-tyrosinase [1], providing a structural basis for fluorine scanning approaches. This compound is appropriate for medicinal chemistry programs aimed at developing next-generation skin-lightening or anti-hyperpigmentation agents with improved potency and selectivity profiles.

Quote Request

Request a Quote for 2-fluoro-N'-phenylbenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.